molecular formula C15H15N3O3S B4843092 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4843092
M. Wt: 317.4 g/mol
InChI Key: MEWNDWRGZMRUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide involves the inhibition of 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide activity, which leads to the modulation of various downstream signaling pathways. This compound has been shown to increase the levels of β-catenin, a protein that plays a crucial role in cell proliferation and differentiation. Additionally, this compound has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit neuroprotective effects in Alzheimer's disease models by reducing the levels of amyloid-β peptides and tau protein. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor effects by modulating the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potent inhibitory activity against 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide. This compound can be used to study the role of 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide in various cellular processes and diseases. However, one of the main limitations of using this compound is its potential off-target effects, which may lead to the modulation of other signaling pathways.

Future Directions

There are several future directions for the research on 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide. One of the main directions is the development of more potent and selective 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide inhibitors that can be used for therapeutic applications. Additionally, the role of 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide in various diseases, including cancer and neurological disorders, needs to be further elucidated. Furthermore, the potential off-target effects of this compound need to be thoroughly investigated to ensure its safety and efficacy in clinical applications.
Conclusion:
In conclusion, 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent inhibitory activity against 3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide and has been shown to exhibit neuroprotective, anti-inflammatory, and anti-tumor effects. However, further research is needed to fully understand the potential of this compound in clinical applications.

Scientific Research Applications

3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound is a potent inhibitor of glycogen synthase kinase-3 (3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-4-10-13(8(2)21-18-10)14(19)17-15-16-11-6-5-9(20-3)7-12(11)22-15/h5-7H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWNDWRGZMRUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-4-isoxazolecarboxamide

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